molecular formula C10H7BrO3 B1277004 3-Bromo-7-hydroxy-4-methylchromen-2-one CAS No. 55977-10-1

3-Bromo-7-hydroxy-4-methylchromen-2-one

Cat. No. B1277004
CAS RN: 55977-10-1
M. Wt: 255.06 g/mol
InChI Key: FVTBEDLKPPVXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-7-hydroxy-4-methylchromen-2-one involves various strategies, as seen in the provided papers. For instance, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a related compound, utilizes vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) to assign absolute configuration, which is crucial for the synthesis of enantiomerically pure compounds . Analogues of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, indicating a method that could potentially be adapted for the synthesis of related chromen-2-one derivatives . The synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones and PBr3 demonstrates a facile method that could be relevant for synthesizing 3-Bromo-7-hydroxy-4-methylchromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the molecular structure of the methyl ester of 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid was confirmed by this method . X-ray crystallography was also used to determine the structure of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, which could provide insights into the structural characteristics of the 3-Bromo-7-hydroxy-4-methylchromen-2-one .

Chemical Reactions Analysis

The reactivity of these compounds can be quite diverse. For instance, the electrochemically induced multicomponent transformation of related compounds suggests a potential pathway for modifying the 3-Bromo-7-hydroxy-4-methylchromen-2-one structure . The synthesis of 3-(thiazol-4-yl)-4-hydroxychromen-2-one derivatives from 3-acetyl-4-hydroxychromen-2-one indicates the possibility of introducing various substituents at the 3-position of the chromen-2-one ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the intramolecular hydrogen bonding in the synthesized naphthoquinone analogues affects the FT-IR spectra, which could be relevant when studying the properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one . The shift in the ν_C Br frequency observed in these compounds as compared to the starting material could also be indicative of changes in the electronic environment due to substitution at the chromen-2-one ring .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Shelke et al. (2005) explored the synthesis of 7-[(4-substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones, using 7-hydroxy-4-methylchromene-2-one as a precursor. The resulting compounds exhibited potential as atypical antipsychotics, showing dopaminergic and serotonergic antagonistic activity, which is significant for treating disorders like schizophrenia (Shelke et al., 2005).

Novel Synthesis Routes

Janecki and Wąsek (2004) developed a novel synthesis route for 3-Methylidenechroman-2-ones and 3-methylchromen-2-ones. This process involved Michael addition and Horner–Wadsworth–Emmons reaction, leading to efficient synthesis of these compounds, which are crucial in various chemical syntheses (Janecki & Wąsek, 2004).

Chemoselective Transformations

Mal et al. (2015) demonstrated the use of PPh3·HBr-DMSO for various one-step transformations to create synthetically useful building blocks like flavones and 4H-thiochromen-4-ones. This method offers superior yield and substrate scope compared to existing alternatives, highlighting its utility in organic synthesis (Mal et al., 2015).

Polymer Synthesis and Metal Ion Chelation

Hallensleben and Mödler (1998) synthesized monomers based on 4-bromo-7-hydroxy-3-methylindan-1-one, leading to polymers with chelating abilities towards various metal ions. This study is significant for understanding the interaction of these polymers with different metal ions, which is vital in materials science and metal recovery processes (Hallensleben & Mödler, 1998).

Substituted Chromen-4-ones Synthesis

Li et al. (2009) described a synthesis process for substituted 2-aroyl-3-methylchromen-4-one from isovanillin, involving various reactions like isomerization and cyclization. This study contributes to the field of organic chemistry by providing new methods for synthesizing chromen-4-ones, which have multiple applications in drug development and material science (Li et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . The signal word for this compound is "Warning" .

properties

IUPAC Name

3-bromo-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBEDLKPPVXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416697
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-hydroxy-4-methylchromen-2-one

CAS RN

55977-10-1
Record name 55977-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-hydroxy-4-methylchromen-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-hydroxy-4-methylchromen-2-one
Reactant of Route 3
3-Bromo-7-hydroxy-4-methylchromen-2-one
Reactant of Route 4
3-Bromo-7-hydroxy-4-methylchromen-2-one
Reactant of Route 5
3-Bromo-7-hydroxy-4-methylchromen-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-7-hydroxy-4-methylchromen-2-one

Citations

For This Compound
1
Citations
S Maurya - 2020 - ir.paruluniversity.ac.in
… 3-amino analogues of 3-bromo-7-hydroxy-4-methyl-benzopyron-2Hone are synthesized by condensation of 3-bromo-7-hydroxy-4-methylchromen- 2-one with aromatic amines such as …
Number of citations: 0 ir.paruluniversity.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.